Methylenediarsonic acid

描述

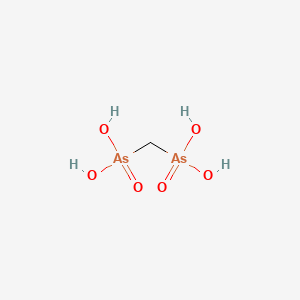

Methylenediarsonic acid (HO₂AsCH₂AsO₃H₂) is an organoarsenic compound characterized by two arsenic atoms linked via a methylene (-CH₂-) group. This structure distinguishes it from other arsenic-containing compounds, as the methylene bridge facilitates unique chemical interactions and reactivity.

属性

CAS 编号 |

24073-66-3 |

|---|---|

分子式 |

CH6As2O6 |

分子量 |

263.9 g/mol |

IUPAC 名称 |

arsonomethylarsonic acid |

InChI |

InChI=1S/CH6As2O6/c4-2(5,6)1-3(7,8)9/h1H2,(H2,4,5,6)(H2,7,8,9) |

InChI 键 |

GLAQLYJZMPCOFF-UHFFFAOYSA-N |

SMILES |

C([As](=O)(O)O)[As](=O)(O)O |

规范 SMILES |

C([As](=O)(O)O)[As](=O)(O)O |

其他CAS编号 |

24073-66-3 |

同义词 |

methylenediarsonic acid |

产品来源 |

United States |

相似化合物的比较

Chemical Structures and Key Properties

The table below summarizes structural and functional differences between methylenediarsonic acid and related compounds:

Toxicity and Environmental Impact

- This compound: Limited ecotoxicity data, but arsenic-containing compounds generally pose chronic risks.

- Dimethylarsinic Acid (DMA) :

- Arsanilic Acid : Banned in many regions due to arsenic bioaccumulation in livestock and environmental contamination .

- Disodium Methylarsonate (DSMA): Regulated as a carcinogen; requires wet digestion for arsenic quantification .

Research Limitations and Contradictions

- Data Gaps : Direct studies on this compound are absent in the provided evidence; inferences rely on structural analogs.

- Contradictions: While DMA is classified as highly toxic to aquatic life, arsenobetaine is non-toxic despite containing arsenic . This highlights the critical role of chemical speciation in toxicity.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing methylenediarsonic acid, and how can purity be rigorously assessed?

- Methodological Answer : Synthesis typically involves arsenic acid and formaldehyde under acidic conditions. Key steps include stoichiometric control (e.g., molar ratios) and pH monitoring to minimize byproducts like monomethylarsonic acid . Purity assessment requires hyphenated techniques such as HPLC-ICP-MS to quantify arsenic species, complemented by NMR (e.g., H and C) for structural confirmation. Purity thresholds (>95%) should align with IUPAC guidelines for arsenic-containing compounds.

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Ion chromatography coupled with mass spectrometry (IC-MS) is preferred for aqueous samples due to low detection limits (0.1–1 µg/L). For solid matrices (e.g., soil), sequential extraction followed by ICP-OES ensures speciation accuracy. Validate methods using certified reference materials (e.g., NIST SRM 1640a) and spike-recovery tests (85–115% acceptable range) .

Q. How can researchers systematically identify gaps in existing literature on this compound’s environmental fate?

- Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Use databases like SciFinder and Web of Science with keywords: "this compound," "arsenic speciation," "environmental persistence."

- Map trends (e.g., predominance of toxicity studies over degradation kinetics) and flag understudied areas (e.g., soil-plant transfer mechanisms) .

Advanced Research Questions

Q. How should experimental designs be optimized to investigate this compound’s redox behavior in anaerobic systems?

- Methodological Answer :

- Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Design : Use controlled batch reactors with Eh/pH monitoring. Include abiotic controls (e.g., sterilized sediments) to distinguish microbial vs. chemical reduction.

- Analytics : Employ XANES to track arsenic oxidation states and LC-TOF-MS for intermediate detection .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-analysis : Pool data from heterogeneous studies (e.g., differing exposure durations, model organisms) using random-effects models.

- Sensitivity Testing : Replicate high-discrepancy experiments under standardized conditions (e.g., OECD Test Guideline 203 for aquatic toxicity).

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors (e.g., coexisting pollutants) .

Q. How can interdisciplinary approaches improve understanding of this compound’s interactions with soil organic matter?

- Methodological Answer :

- Collaborative Workflow :

Geochemical Modeling : Use PHREEQC to predict binding constants with humic acids.

Spectroscopy : Synchrotron-based EXAFS for molecular-scale adsorption studies.

Microbial Analysis : 16S rRNA sequencing to identify taxa involved in methylation/demethylation .

Data Management and Reproducibility

Q. What metadata standards ensure long-term usability of this compound research data?

- Methodological Answer : Adopt discipline-specific schemas (e.g., ISA-TAB for environmental chemistry):

- Essential Metadata : Synthesis conditions (pH, temperature), analytical instrument parameters (e.g., column type for HPLC), and QA/QC protocols.

- FAIR Compliance : Assign persistent identifiers (DOIs) via repositories like Zenodo .

Table 1 : Comparison of Analytical Techniques for this compound Characterization

| Technique | Detection Limit (As) | Matrix Applicability | Key Limitations |

|---|---|---|---|

| HPLC-ICP-MS | 0.1 µg/L | Aqueous | High cost, matrix interference |

| XANES | 50 mg/kg | Solid | Requires synchrotron access |

| Ion Chromatography | 1 µg/L | Soil leachates | Limited speciation resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。